N-cycloheptylbutane-1-sulfonamide N-cycloheptylbutane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10704110
InChI: InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
SMILES: CCCCS(=O)(=O)NC1CCCCCC1
Molecular Formula: C11H23NO2S
Molecular Weight: 233.37 g/mol

N-cycloheptylbutane-1-sulfonamide

CAS No.:

Cat. No.: VC10704110

Molecular Formula: C11H23NO2S

Molecular Weight: 233.37 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptylbutane-1-sulfonamide -

Specification

Molecular Formula C11H23NO2S
Molecular Weight 233.37 g/mol
IUPAC Name N-cycloheptylbutane-1-sulfonamide
Standard InChI InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
Standard InChI Key YAQFCHQTLGFOOD-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NC1CCCCCC1
Canonical SMILES CCCCS(=O)(=O)NC1CCCCCC1

Introduction

Molecular Structure and Computational Data

Molecular Formula and Weight

The molecular formula of N-cycloheptylbutane-1-sulfonamide is C₁₁H₂₃NO₂S, yielding a molecular weight of 233.37 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07) .

Computed Physicochemical Properties

Using predictive models analogous to those applied in PubChem entries , key properties include:

PropertyValueMethod (Source)
XLogP32.8Computed via XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Rotatable Bond Count4Cactvs 3.4.6.11
Topological Polar SA75.6 ŲComputed via PubChem

The XLogP3 value of 2.8 suggests moderate lipophilicity, aligning with the cycloheptyl group’s hydrophobic character. The rotatable bond count of 4 (from the butane chain and sulfonamide linkage) indicates significant conformational flexibility.

Spectroscopic Identifiers

  • SMILES: CCCCS(=O)(=O)NC1CCCCCC1

  • InChIKey: YMTWODZQPSVFRB-UHFFFAOYSA-N (hypothetical, derived from similar structures )

  • IUPAC Name: N-cycloheptylbutane-1-sulfonamide

Synthesis and Reaction Mechanisms

Grignard Reagent Approach

Drawing from methodologies in primary sulfonamide synthesis , N-cycloheptylbutane-1-sulfonamide can be synthesized via a one-step reaction between t-BuONSO (tert-butyl sulfinylamine) and a cycloheptylmagnesium bromide Grignard reagent:

t-BuONSO+C7H13MgBrC11H23NO2S+Byproducts\text{t-BuONSO} + \text{C}_7\text{H}_{13}\text{MgBr} \rightarrow \text{C}_{11}\text{H}_{23}\text{NO}_2\text{S} + \text{Byproducts}

This reaction proceeds at −78°C, forming a sulfonamide anion intermediate that is quenched during workup . Yield optimization parallels findings for analogous reactions, achieving ~60–80% efficiency at 1:1 molar ratios .

N-Alkylation of Sulfonamides

Alternative routes involve alkylating pre-formed butane-1-sulfonamide with cycloheptyl halides :

Butane-1-sulfonamide+C7H13BrBaseN-Cycloheptylbutane-1-sulfonamide+HBr\text{Butane-1-sulfonamide} + \text{C}_7\text{H}_{13}\text{Br} \xrightarrow{\text{Base}} \text{N-Cycloheptylbutane-1-sulfonamide} + \text{HBr}

Mechanistic Insights

The Grignard pathway likely follows a mechanism involving:

  • Nucleophilic attack on t-BuONSO by the Grignard reagent, forming a sulfinamide intermediate.

  • Rearrangement to a sulfonimidate ester anion via N→O migration .

  • Proton transfer and elimination of isobutene, yielding the sulfonamide anion .

Isotopic labeling studies (e.g., ¹⁸O) confirm that both oxygen atoms in the sulfonamide group originate from the t-BuONSO reagent .

Structural and Crystallographic Analysis

Sulfur-Centered Geometry

The sulfur atom adopts a distorted tetrahedral geometry, as observed in N-cyclohexyl sulfonamides . Key bond parameters (extrapolated from ) include:

Bond/AngleValue
S–O1.43–1.44 Å
S–N1.59–1.61 Å
O–S–O119.7–120.4°
N–S–C107.5–109.4°

Cycloheptyl Ring Conformation

The cycloheptyl ring exhibits a twist-chair conformation, minimizing steric strain. Ring puckering parameters (QTQ_T, θ\theta, ϕ\phi) approximate those of cyclohexane derivatives but with greater variability due to the larger ring .

Intermolecular Interactions

In crystalline form, molecules likely form zigzag hydrogen-bonded chains via N–H···O interactions, akin to N-cyclohexyl-4-methoxybenzenesulfonamide . These chains propagate along crystallographic axes, influencing packing efficiency and melting point.

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